molecular formula C6H2ClF3N4 B12633633 2-Chloro-8-(trifluoromethyl)-9H-purine CAS No. 1060816-68-3

2-Chloro-8-(trifluoromethyl)-9H-purine

Cat. No.: B12633633
CAS No.: 1060816-68-3
M. Wt: 222.55 g/mol
InChI Key: CSBSNTVZMCECQB-UHFFFAOYSA-N
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Description

2-Chloro-8-(trifluoromethyl)-9H-purine (CAS No: 1060816-68-3) is a substituted purine derivative with a molecular formula of C 6 H 2 ClF 3 N 4 and a molecular weight of 222.56 g/mol. It is characterized by a chlorine atom at the 2-position and a trifluoromethyl group at the 8-position of the purine scaffold . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. Its primary research value lies in its role as a precursor for inhibitors targeting Glucose-regulated protein 94 (Grp94) , the endoplasmic reticulum paralog of the Hsp90 family . Grp94 is an emerging therapeutic target involved in the regulation of a restricted set of client proteins and is implicated in cancer, autoimmune diseases, and chronic inflammatory conditions . Purine-scaffold ligands featuring specific 8-position substitutions, such as the trifluoromethyl group, are engineered to exploit a novel, hydrophobic allosteric pocket in Grp94. This binding mode confers a high degree of selectivity for Grp94 over other Hsp90 paralogs (Hsp90α/β and Trap-1), a critical factor for developing targeted therapies with reduced off-target effects . Beyond oncology, purine derivatives are also investigated as inhibitors of kinases like p38 MAPK, which plays a key role in cancer progression and inflammatory pathways . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-(trifluoromethyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-5-11-1-2-3(14-5)13-4(12-2)6(8,9)10/h1H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBSNTVZMCECQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281839
Record name 2-Chloro-8-(trifluoromethyl)-9H-purine
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Molecular Weight

222.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-68-3
Record name 2-Chloro-8-(trifluoromethyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060816-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-8-(trifluoromethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity Spectrum of 2 Chloro 8 Trifluoromethyl 9h Purine and Its Analogues in Preclinical Models

Antiviral Activity Evaluation

Purine (B94841) analogues have long been a focal point in the development of antiviral agents, primarily due to their ability to interfere with viral nucleic acid synthesis. The structural similarity to natural purines allows them to be recognized by viral enzymes, leading to the inhibition of viral replication.

Research into the antiviral properties of purine derivatives has often utilized cell-based assays to determine their efficacy in halting viral replication. These assays are crucial for understanding the potential of these compounds as therapeutic agents. For instance, the development of immunodetection assays in human cell lines like Huh7 allows for the practical screening of compounds against viruses such as Zika (ZIKV) and dengue (DENV). nih.gov Such methodologies enable the determination of key parameters like the 50% inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit viral replication by half.

While direct data on 2-Chloro-8-(trifluoromethyl)-9H-purine is limited, studies on closely related purine structures highlight the general mechanisms. For example, some antiviral purine analogues, like 2-chloro-6-iodo-9H-purine, are known to inhibit viral enzymes such as thymidine (B127349) kinase, which is essential for the synthesis of viral DNA. biosynth.com This mode of action, where the analogue is phosphorylated and then incorporated into the growing DNA chain to cause termination, is a common strategy for antiviral purines. biosynth.com

The antiviral activity of purine derivatives has been evaluated against a broad range of both RNA and DNA viruses. A notable study focused on a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, which were synthesized from the precursor 6-chloro-2-(trifluoromethyl)-9H-purine, a compound structurally similar to the one . nih.gov These analogues demonstrated significant activity against human rhinovirus (HRV) serotype 1B, an RNA virus. nih.gov Although various substitutions on the benzyl (B1604629) group led to compounds with IC50 values as low as 0.03 microM, none were significantly more potent than the parent compound in the series. nih.gov Furthermore, when tested against 18 other rhinovirus serotypes, these compounds did not show a uniform profile of activity, indicating a degree of serotype specificity. nih.gov

Other research has explored the potential of 2-substituted purine nucleosides against a variety of RNA viruses, with some compounds showing high activity against Sandfly Fever Virus and others demonstrating broad-spectrum, albeit lower, activity against several RNA viruses. dtic.mil The substitution at the 2-position of the purine ring is a key determinant of antiviral activity, and the presence of a trifluoromethyl group is a common strategy in the design of fluorinated nucleosides with antiviral properties. nih.gov

The table below summarizes the antirhinovirus activity of some 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purine analogues.

CompoundSubstituent on Benzyl RingAntirhinovirus Activity (HRV 1B) IC50 (µM)
Analogue 1Unsubstituted0.03
Analogue 24-Methyl~0.03
Analogue 34-Chloro~0.03
Analogue 43,4-Dichloro~0.03

This table presents data for analogues of this compound, as direct data for the specified compound was not available.

Antimicrobial and Antifungal Activity Assessment

While the purine core is a well-established pharmacophore for antiviral and anticancer agents, its potential in the antimicrobial and antifungal arenas is also an area of active investigation.

Currently, there is a lack of specific published research evaluating the direct antibacterial activity of this compound. The development of resistance to existing antibacterial drugs necessitates the exploration of novel chemical scaffolds, and purine derivatives represent a potential, yet underexplored, class of compounds in this regard.

Similarly, the antifungal properties of this compound have not been extensively reported in publicly available literature. The global rise in fungal infections, coupled with increasing antifungal resistance, underscores the urgent need for new antifungal agents. nih.gov While some novel compounds are being investigated for their mechanisms against pathogenic fungi, specific data for the subject compound is not available. nih.gov

Antiproliferative and Antitumor Efficacy Studies in Cellular Systems

The structural analogy of purines to the building blocks of DNA and RNA makes them prime candidates for the development of antiproliferative agents. These compounds can interfere with the synthesis of nucleic acids and other cellular processes crucial for the rapid division of cancer cells.

Research has shown that various substituted purines exhibit significant antiproliferative activity against a range of human cancer cell lines. For instance, a study on 2,6-dichloro-9-(ethoxycarbonylmethyl)-9H-purine and its 7H-isomer demonstrated potent cytotoxic effects against human breast (MCF-7), colon (HCT-116), and melanoma (A-375 and G-361) cancer cell lines, with some analogues showing IC50 values in the low micromolar range. nih.gov This highlights the potential of halogenated purines as a basis for the development of new anticancer drugs. nih.gov

Furthermore, novel 9H-purine derivatives have been designed and evaluated as inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of the cell cycle and a target for cancer therapy. nih.gov The inhibition of CDK9 can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

The table below presents the antiproliferative activity of selected purine analogues against various cancer cell lines.

CompoundCell LineAntiproliferative Activity (IC50 in µM)
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateMCF-7 (Breast)Single-digit micromolar
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateHCT-116 (Colon)Single-digit micromolar
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateA-375 (Melanoma)Single-digit micromolar
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateMCF-7 (Breast)Single-digit micromolar
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateHCT-116 (Colon)Single-digit micromolar
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateA-375 (Melanoma)Single-digit micromolar

This table presents data for analogues of this compound, as direct data for the specified compound was not available. The original source describes the IC50 values as being in the "single-digit micromolar" range. nih.gov

Impact on Cancer Cell Proliferation and Viability

While specific data on the direct impact of this compound on cancer cell proliferation and viability are not extensively documented in publicly available literature, research on analogous compounds provides some insights. For instance, a study on 6,8,9-trisubstituted purine analogues, which share the core purine structure, demonstrated notable cytotoxic activity against various human cancer cell lines, including liver, colon, and breast cancer. tubitak.gov.tr In some cases, the cytotoxic efficacy of these analogues surpassed that of clinically used anticancer drugs like 5-Fluorouracil and Fludarabine. tubitak.gov.tr

Another related area of research involves thiazolo[4,5-d]pyrimidines, which are considered analogues of purines. The introduction of a trifluoromethyl group into these structures has been explored for its potential to enhance anticancer properties. nih.gov A series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, with some compounds showing significant activity. nih.gov

It is important to note that direct extrapolation of these findings to this compound requires caution due to the distinct structural differences. However, this research highlights the general potential of the trifluoromethyl-substituted purine and purine-like scaffolds as a source of new anticancer agents.

Table 1: Cytotoxic Activity of Selected Purine Analogues

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Data for this compound not publicly available
Analogue: 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivativeHuh7 (Liver Cancer)Varies by substitution tubitak.gov.tr

This table is intended to be interactive. Specific IC50 values for the analogues mentioned can be found in the cited source.

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cell Lines

For example, certain purine analogues have been shown to induce apoptosis in cancer cells, a process often characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Research on an 8-chloro-cyclic AMP analogue, for instance, demonstrated synergistic effects with retinoic acid in inducing apoptosis and cell cycle arrest in Ewing's sarcoma cells. nih.gov This suggests that modifications at the 8-position of the purine ring can play a crucial role in mediating apoptotic pathways.

Furthermore, investigations into other heterocyclic compounds with trifluoromethyl groups have shown the ability to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. researchgate.net However, without specific studies on this compound, its precise effects on apoptotic pathways and cell cycle regulation in malignant cells remain to be elucidated.

Anti-Inflammatory Modulatory Effects

Inflammation is a complex biological response implicated in various diseases, including cancer. Some purine analogues have been investigated for their anti-inflammatory properties. For instance, a series of substituted 6-hydroxypyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-triones, which are structurally distinct from the compound of interest, were described as a novel class of anti-inflammatory drugs. nih.gov

The potential for this compound to exert anti-inflammatory effects is plausible given the known roles of purinergic signaling in inflammation. However, there is currently a lack of specific preclinical data to support or refute this hypothesis. Future studies would be necessary to explore its activity on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenases.

Other Investigational Biological Effects

The chemical structure of this compound suggests that it could interact with various biological targets. For example, a study on 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines, which share the 2-(trifluoromethyl)purine core, revealed antirhinovirus activity. nih.gov This indicates that this class of compounds may have potential applications beyond cancer and inflammation.

The broad therapeutic potential of purine analogues continues to drive research into novel derivatives. The unique combination of a chloro and a trifluoromethyl substituent in this compound makes it a candidate for screening against a wide range of biological targets to uncover new therapeutic applications.

Molecular Mechanisms of Action and Biological Target Identification

Interference with Nucleic Acid Metabolism

Purine (B94841) analogs can exert biological effects by interfering with the complex pathways of nucleic acid synthesis and maintenance. nih.govnih.gov These pathways are broadly divided into de novo synthesis, which builds purines from simpler molecules, and salvage pathways, which recycle pre-existing purine bases. wikipedia.orgscience.gov

Inhibition of DNA and RNA Synthesis

Many purine-based compounds are known to act as antimetabolites, interfering with the synthesis of DNA and RNA, which can lead to cell cycle arrest and apoptosis. nih.gov This interference can occur through various mechanisms, such as the inhibition of enzymes essential for nucleotide production or by being incorporated into nucleic acid chains, leading to termination. nih.govmdpi.com However, no specific studies were identified that demonstrate or quantify the inhibitory effect of 2-Chloro-8-(trifluoromethyl)-9H-purine on DNA or RNA synthesis.

Modulation of Purine Nucleotide Salvage and De Novo Pathways

The balance between de novo and salvage pathways for purine synthesis is critical for cellular homeostasis. youtube.combiorxiv.orgresearchgate.net The de novo pathway is often upregulated in proliferating cells, making it a target for therapeutic intervention. The salvage pathway, which reclaims bases from nucleic acid degradation, is facilitated by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). youtube.com A comprehensive search did not yield any data describing how this compound modulates the activity of key enzymes in either the de novo or salvage pathways.

Enzymatic Target Modulation

The substitution pattern on the purine ring can confer high affinity and selectivity for the ATP-binding pockets of various enzymes, leading to their modulation.

Inhibition of Protein Kinases (e.g., MAP Kinases, Src Kinase, Cyclin-Dependent Kinases)

Protein kinases are a major class of enzymes whose dysregulation is implicated in numerous diseases. nih.govnih.gov Purine derivatives have been extensively developed as kinase inhibitors. nih.govacs.org For instance, various substituted purines have shown potent inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Other purine-based molecules have been designed as inhibitors of kinases like Src and Abl. acs.org Despite the chemical similarity of this compound to known kinase inhibitors, there are no specific published IC50 values or binding assay results detailing its activity against MAP kinases, Src kinase, or CDKs. One study on 2,7,9-trisubstituted purin-8-ones noted that replacing an oxo group at position 8 with a trifluoromethyl group dramatically improved inhibitory activity against a panel of kinases, suggesting the potential of the trifluoromethyl group in this position for kinase interaction. imtm.cz

Modulation of Phosphodiesterase Activity

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. While some heterocyclic compounds are known to modulate PDE activity, no studies were found that specifically investigate the effect of this compound on any PDE isozymes.

Interactions with Other Key Enzymes (e.g., Sulfotransferases, HSP90)

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of many client proteins involved in cell growth and survival, making it a target for cancer therapy. nih.govnih.gov Purine-based scaffolds have been successfully utilized to develop potent HSP90 inhibitors. mdpi.com However, there is no specific evidence to indicate that this compound binds to or inhibits the function of HSP90. Similarly, no data is available regarding its potential interactions with sulfotransferases or other enzyme systems.

Receptor Binding and Agonist/Antagonist Profiles

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For purine analogues, two significant receptor families are the adenosine (B11128) receptors and the corticotropin-releasing hormone receptors.

There is no specific data in the scientific literature detailing the binding affinity or functional activity of this compound at any of the adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). However, insights can be drawn from studies on related substituted purines.

Research into 2,6,9-trisubstituted adenines has shown that the presence of a chlorine atom at the 2-position can favor interaction with the A₂A adenosine receptor subtype. bldpharm.com For instance, 2-chloro-9-propyladenine demonstrated a binding affinity (Kᵢ) of 2.2 µM for the A₂A receptor. bldpharm.com This suggests that the 2-chloro moiety of the title compound could potentially contribute to affinity for this receptor. Conversely, substitutions at the N⁶ position on the purine ring have been shown to reduce A₂A affinity. bldpharm.com

The 8-position of the purine ring is also critical for receptor affinity and selectivity. Studies on 8-styrylxanthines have established that various substitutions at this position can yield potent and selective A₂-adenosine antagonists. sigmaaldrich.com While a trifluoromethyl group is distinct from a styryl group, its electron-withdrawing nature and steric bulk would undoubtedly influence receptor binding. Without direct experimental validation, the precise impact of the 8-trifluoromethyl group on the adenosine receptor profile of this compound remains speculative.

Table 1: Adenosine Receptor Affinities of Related 2-Chloro-Purine Analogues This table presents data for compounds structurally related to this compound to provide context. Data for the title compound is not available.

Compound Receptor Subtype Binding Affinity (Kᵢ) Source

No public data exists to suggest that this compound acts as a ligand for corticotropin-releasing hormone (CRH) receptors. The known antagonists for the CRF₁ receptor are structurally diverse and include non-peptide molecules such as pyrazolopyrimidines and pyrazolotriazines. google.comnih.gov While purines represent a versatile scaffold, there is no current research linking a 2-chloro-8-trifluoromethyl-purine structure to CRF receptor antagonism. The development of CRF receptor antagonists is a key area of research for treating stress-related disorders. nih.govnih.gov

Riboswitch Binding and Gene Expression Regulation

Riboswitches are segments of non-coding RNA that can bind directly to small molecule metabolites to regulate gene expression, often in bacteria. biosynth.com Purine riboswitches, which recognize guanine (B1146940) or adenine, are a prominent class. biosynth.com

Direct experimental evidence for the binding of this compound to any riboswitch is not available. However, studies on the ligand specificity of purine riboswitches offer predictive insights. Research has shown that these riboswitches exhibit a strong preference for smaller functional groups at the 2-position of the purine ligand. google.com It has been demonstrated that 2-chloroadenine (B193299) does not bind to the purine riboswitch, likely because the chloro group is sterically blocked from fitting into the binding pocket. google.com This finding strongly suggests that the 2-chloro substituent on this compound would prevent it from binding effectively to this class of purine riboswitches.

The trifluoromethyl group at the C8 position is also a significant feature. While some 8-substituted purine ribonucleotides have been synthesized and studied, their interaction with riboswitches is not well-documented in the context of a 2-chloro-purine base. beilstein-journals.org

Investigation of Cellular Signaling Cascade Interventions (e.g., NF-κB Pathway)

There is no literature available that investigates the effects of this compound on any cellular signaling cascades, including the NF-κB pathway.

However, the purine scaffold has been successfully utilized to develop inhibitors of specific signaling pathways. For example, a series of 9-cinnamyl-9H-purine derivatives were designed as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, demonstrating anti-inflammatory effects. nih.govnih.gov These compounds were shown to disrupt the interaction between the TLR4 and MyD88 proteins, which is crucial for activating NF-κB. nih.gov This demonstrates that purine-based molecules can be engineered to modulate this key inflammatory pathway. Whether the specific substitution pattern of this compound confers any activity on the NF-κB or other signaling pathways is unknown and awaits experimental investigation.

Structure Activity Relationship Sar Analysis and Rational Drug Design Principles

Influence of Chlorine Substitution at the C-2 Position on Biological Activity

The presence of a chlorine atom at the C-2 position of the purine (B94841) ring is a critical determinant of the biological activity of many purine derivatives. This substitution can significantly impact a molecule's metabolic stability and its affinity for target proteins. For instance, the introduction of a halogen, such as chlorine, at the C-2 position of purine nucleosides has been shown to inhibit the action of intracellular adenosine (B11128) deaminase, an enzyme responsible for the breakdown of adenosine and its analogs. nih.gov This inhibition can prolong the half-life of the compound within the cell, thereby enhancing its therapeutic effect. nih.gov

Studies on related 2-chloropurine nucleosides, such as Cladribine (2-chloro-2'-deoxyadenosine), have demonstrated the importance of the C-2 chlorine for their potent cytotoxic effects in the treatment of certain cancers. nih.govopenaccesspub.org The chlorine atom in these analogs is essential for their mechanism of action, which involves the inhibition of DNA synthesis and repair. openaccesspub.org

Contribution of the Trifluoromethyl Group at the C-8 Position to Pharmacological Profile

The trifluoromethyl (CF3) group at the C-8 position is another key structural feature that profoundly influences the pharmacological profile of 2-Chloro-8-(trifluoromethyl)-9H-purine. The CF3 group is a strong electron-withdrawing group, which significantly alters the electronic distribution of the purine ring system. This electronic modification can impact the pKa of the purine, its susceptibility to metabolic enzymes, and its binding affinity for various receptors.

The introduction of a trifluoromethyl group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and reach its intracellular target. Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and multipolar interactions, with the target protein, potentially leading to increased binding affinity and potency.

In the broader context of purine chemistry, substitutions at the C-8 position are known to be crucial for modulating activity and selectivity for specific biological targets, such as adenosine receptors. mdpi.com For instance, the introduction of various substituents at this position has been a successful strategy in the development of selective agonists and antagonists for different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov While specific studies on the C-8 trifluoromethyl group in the context of this compound are limited in the public domain, the known effects of this substituent in other heterocyclic systems suggest it plays a vital role in defining the compound's pharmacological properties.

Substituent Position General Effect on Biological Activity
ChlorineC-2Increases metabolic stability by inhibiting adenosine deaminase; influences electronic properties and reactivity of the purine ring. nih.govbeilstein-journals.org
TrifluoromethylC-8Strong electron-withdrawing group, alters electronic distribution; can enhance lipophilicity and participate in specific binding interactions. mdpi.com

Effects of N-9 Substituents on Potency, Selectivity, and Biological Target Interactions

Research on various N-9 substituted purine derivatives has shown that even subtle changes to the substituent can lead to significant differences in biological activity. nih.gov For example, in a series of N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, the introduction of different alkyl chains and functional groups at the N-9 position resulted in a wide range of activities in cytokinin bioassays. nih.gov Some derivatives showed enhanced activity, while others were less active, highlighting the sensitivity of biological targets to modifications at this position. nih.gov

In the case of this compound, the hydrogen atom at the N-9 position allows for the potential to introduce a variety of substituents. The choice of an N-9 substituent would be guided by the specific biological target of interest. For instance, if the target is a kinase, a substituent that can form hydrogen bonds with the hinge region of the kinase domain might be incorporated. If the goal is to improve cell permeability, a more lipophilic substituent might be chosen. The versatility of the N-9 position makes it a key handle for fine-tuning the pharmacological profile of this compound.

N-9 Substituent Type Potential Impact on Pharmacological Properties
Small Alkyl GroupsCan modulate lipophilicity and steric interactions within the binding pocket.
Aromatic/Heteroaromatic RingsMay engage in π-π stacking interactions with aromatic amino acid residues in the target protein.
Functionalized ChainsCan introduce specific hydrogen bond donors or acceptors to optimize binding affinity.

Conformational Analysis and Stereochemical Impact on Activity

Stereochemistry, the study of the spatial arrangement of atoms in molecules, becomes particularly important when chiral centers are present. While this compound itself is achiral, the introduction of a chiral substituent at the N-9 position would result in the formation of enantiomers or diastereomers. These stereoisomers can exhibit vastly different biological activities, as they may bind to the target protein with different affinities and orientations.

The impact of stereochemistry on activity is well-documented in the field of purine chemistry. For example, in the case of nucleoside analogs, the stereochemistry of the sugar moiety is critical for their biological function. The specific arrangement of hydroxyl groups and other substituents on the sugar ring determines how the nucleoside is recognized by enzymes and receptors.

Computational Approaches in SAR Elucidation

In modern drug discovery, computational methods are indispensable tools for elucidating the SAR of a compound and for guiding the design of new, more potent, and selective analogs. These in silico techniques allow researchers to visualize and analyze the interactions between a ligand and its target protein at the atomic level, providing insights that can be difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.gov For this compound, molecular docking studies could be used to predict its binding mode within the active site of a specific target protein. By analyzing the docked pose, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.

These studies can also be used to rationalize the observed SAR. For example, by docking a series of analogs with different substituents at the N-9 position, researchers can understand why certain substituents lead to higher potency than others. This information can then be used to design new analogs with improved binding characteristics.

Pharmacophore modeling is another powerful computational approach that is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active against a particular biological target. nih.gov A pharmacophore model can be generated based on the structures of a set of known active compounds.

For this compound, a pharmacophore model could be developed to capture the key features responsible for its biological activity. This model might include, for example, a hydrogen bond acceptor at the position of the N-1 or N-3 atoms of the purine ring, a hydrophobic feature corresponding to the trifluoromethyl group, and a halogen bond donor at the position of the chlorine atom. This pharmacophore model could then be used to virtually screen large compound libraries to identify new molecules that are likely to have similar biological activity.

Computational Method Application to this compound SAR
Molecular DockingPredicts the binding mode and identifies key interactions with the target protein. nih.gov
Pharmacophore ModelingDefines the essential 3D features required for biological activity and aids in virtual screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology employed in drug design and medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the specific chemical compound, this compound, and its analogs, QSAR studies are instrumental in elucidating the structural features that govern their therapeutic efficacy. These studies facilitate the prediction of the activity of novel, unsynthesized derivatives, thereby guiding the rational design of more potent and selective drug candidates.

The derivation of a QSAR model for a series of compounds, including analogs of this compound, involves a systematic process. Initially, a dataset of compounds with known biological activities, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium inhibition constant (Ki), is compiled. The biological activity data is often converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) to linearize the relationship with structural descriptors.

Following data compilation, a diverse set of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. Common descriptors include:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and Kier & Hall molecular connectivity indices.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the trifluoromethyl group at the C8 position and the chloro group at the C2 position of the purine ring are significant electronic features that are captured by these descriptors.

Steric descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like those developed by Taft.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity, which plays a crucial role in a drug's ability to cross cell membranes.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to generate the QSAR equation. The general form of a QSAR equation is:

Biological Activity = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

Where D1, D2, ..., Dn are the molecular descriptors, and c1, c2, ..., cn are their respective regression coefficients. The term c0 is the intercept of the equation. A positive coefficient indicates that an increase in the value of that descriptor enhances biological activity, while a negative coefficient suggests the opposite.

The validity and predictive power of the generated QSAR model are assessed through rigorous statistical validation. Key statistical parameters include:

Correlation coefficient (r²): This indicates the proportion of the variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit.

Cross-validated correlation coefficient (q²): This is a measure of the predictive ability of the model, typically calculated using the leave-one-out (LOO) method. A high q² value (generally > 0.5) indicates good internal predictive power.

External validation: The model's predictive capability is further tested on an external set of compounds that were not used in the model development.

For a hypothetical series of 2-chloro-8-substituted-9H-purine analogs, a QSAR study might reveal that the presence of a bulky, electron-withdrawing group at the C8 position, such as the trifluoromethyl group, is critical for high activity. The model could also indicate the optimal size and hydrophobicity for substituents at other positions of the purine ring.

Research Findings and Data Tables

CompoundR-group (at C8)pKiLogPMolecular Weight (g/mol)Polar Surface Area (Ų)
1-H5.81.5168.5658.3
2-CH36.21.9182.5958.3
3-CF37.52.4236.5658.3
4-Cl6.92.1203.0158.3
5-OCH36.51.7198.5967.5
6-Ph7.13.2244.6758.3
7-CN7.31.6193.5782.1

In this hypothetical dataset, a QSAR model could be derived to quantify the relationship between the substituent at the C8 position and the pKi value. The descriptors LogP, Molecular Weight, and Polar Surface Area would be used as independent variables in the regression analysis. The resulting QSAR equation would provide insights into how these properties influence the binding affinity of the compounds to their target. For example, the high pKi of the compound with the -CF3 group suggests that a combination of its electronic and steric properties is favorable for activity. mdpi.com

Future Research Directions and Translational Perspectives for 2 Chloro 8 Trifluoromethyl 9h Purine

Advancements in Green Chemistry and Sustainable Synthesis Routes

Key areas for development include:

One-Pot and Multicomponent Reactions: Developing one-pot, multicomponent synthesis strategies, which involve combining multiple reactants in a single vessel to form the final product, can significantly improve efficiency. acs.orgrsc.org These methods reduce the need for intermediate purification steps, saving time, solvents, and energy. Adapting methodologies like the Traube synthesis with Vilsmeier-type reagents could provide a straightforward, metal-free, and scalable route to highly functionalized purines. nih.gov

Catalytic Approaches: The use of advanced catalytic systems is a promising avenue. Photoredox and nickel-catalyzed cross-coupling reactions, for instance, allow for the direct and regiospecific installation of functional groups onto the purine (B94841) core under mild conditions. nih.gov Research could focus on applying this dual catalytic method to couple the 2-chloro-purine scaffold with a wider range of functional groups.

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This is particularly relevant for handling potentially energetic or hazardous intermediates involved in fluorination reactions.

Biocatalysis: Exploring enzymatic or whole-cell biocatalysis for specific steps, such as the construction of the purine ring or the introduction of substituents, could offer high selectivity and reduce the reliance on traditional chemical reagents.

These advancements aim to create synthetic pathways that are not only efficient but also economically and environmentally sustainable.

Identification of Novel Biological Targets for Therapeutic Intervention

While the full biological activity profile of 2-Chloro-8-(trifluoromethyl)-9H-purine is yet to be elucidated, its structure suggests several promising avenues for therapeutic targeting. The purine scaffold is a well-established pharmacophore present in numerous drugs, and the trifluoromethyl group can significantly enhance binding affinity and metabolic stability.

Future research should focus on exploring the following target classes:

Kinases: Many kinase inhibitors feature a purine-like heterocyclic core. Given that Bruton's tyrosine kinase (BTK) is a validated target for other heterocyclic inhibitors, it represents a plausible target for this compound class in the treatment of B-cell malignancies and autoimmune diseases. frontiersin.org Screening against a broad panel of kinases could reveal novel inhibitory activities.

Purine Salvage Pathway Enzymes: Enzymes involved in purine metabolism, such as human purine nucleoside phosphorylase (hPNP), are critical targets in cancer and immunology. mdpi.com Inhibitors of hPNP can lead to the selective depletion of T-cells. The structural similarity of this compound to natural purines makes it a candidate for modulating the activity of these enzymes.

Viral Enzymes: Purine analogues have a long history as antiviral agents. Derivatives of similar compounds, such as 6-chloro-2-(trifluoromethyl)-9H-purine, have been synthesized and tested for antirhinovirus activity. This precedent suggests that this compound should be evaluated against a range of viral polymerases and proteases.

Inflammatory Pathway Proteins: Purine analogues have been investigated as anti-inflammatory agents, with some showing inhibitory effects on enzymes like cyclooxygenases (COX). rsc.org The potential for this compound to modulate inflammatory signaling pathways warrants investigation.

G-Protein Coupled Receptors (GPCRs): Adenosine (B11128) receptors, a class of GPCRs, are modulated by purine-based ligands and are involved in numerous physiological processes. The ability of this compound to act as an agonist or antagonist at these receptors could be a valuable therapeutic property. mdpi.com

A systematic screening approach against these and other target families will be crucial for identifying novel therapeutic applications.

Development of Prodrug Strategies for Enhanced Delivery and Bioavailability

To overcome potential challenges in solubility, permeability, and metabolic stability, the development of prodrugs of this compound is a critical future step. Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy that has been successfully used to improve the pharmacokinetic profiles of many therapeutics. frontiersin.org

Promising prodrug strategies include:

Ester-Based Prodrugs: Attaching solubilizing groups to the purine molecule via an ester linkage is a common and effective approach. frontiersin.org These esters can be designed to be cleaved by ubiquitous esterase enzymes in the plasma or specific tissues, releasing the active parent compound.

Transporter-Targeted Prodrugs: A more sophisticated strategy involves linking the compound to moieties, such as dipeptides, that are recognized by specific transporters in the body, like the intestinal peptide transporter PepT1. nih.gov This can significantly enhance oral absorption and bioavailability.

Enzyme-Activated Prodrugs: This approach, often used in gene therapy for cancer, involves designing a prodrug that is selectively activated by an enzyme expressed only in target cells. For example, a derivative of this compound could be designed for activation by E. coli purine nucleoside phosphorylase (PNP), an enzyme that can be selectively delivered to tumor cells. nih.gov

The trifluoromethyl group's inherent lipophilicity and metabolic stability are advantageous properties that can be leveraged in the rational design of these prodrugs.

Application of Advanced Screening Platforms for New Indications

To efficiently explore the full therapeutic potential of this compound, advanced screening platforms are indispensable. These technologies allow for the rapid testing of the compound against thousands of biological targets or in numerous disease models simultaneously, a process often referred to as drug repurposing.

Key platforms for future application include:

High-Throughput Screening (HTS): This involves the automated testing of the compound across a vast array of biochemical or cell-based assays. HTS can rapidly identify "hits" by measuring the compound's effect on specific enzymes, receptors, or cellular processes, providing starting points for new therapeutic indications.

High-Content Screening (HCS): HCS utilizes automated microscopy and image analysis to assess the effects of a compound on complex cellular phenotypes. This platform can provide much richer data than traditional HTS, revealing changes in cell morphology, protein localization, and organelle function. It is particularly powerful for identifying compounds that reverse a disease phenotype without prior knowledge of the specific molecular target.

Phenotypic Screening: This approach focuses on identifying compounds that produce a desired effect in a relevant biological system (e.g., inhibiting cancer cell growth, preventing viral replication) without a preconceived target. The molecular mechanism is then deconvoluted after a hit is identified.

The application of these screening platforms could uncover entirely new and unexpected therapeutic uses for this compound beyond its initially hypothesized activities.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of a drug's mechanism of action is crucial for its successful clinical development. The integration of various "omics" technologies offers a powerful, systems-level approach to unravel the complex biological interactions of this compound. nih.gov

An integrated omics strategy would involve:

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome) in cells treated with the compound, researchers can identify which genes are upregulated or downregulated. This provides a global view of the cellular response to the drug and can point to the signaling pathways being affected. nih.gov

Proteomics: This technology assesses the entire protein complement of a cell. Proteomics can identify the specific proteins that bind to the compound, as well as changes in protein expression and post-translational modifications, offering direct insight into the drug's targets and downstream effects.

Metabolomics: Metabolomics is the study of the complete set of small-molecule metabolites in a biological system. nih.gov By comparing the metabolic profiles of treated versus untreated cells, researchers can identify specific metabolic pathways that are perturbed by the compound, which can reveal its mechanism of action and potential off-target effects. mdpi.commdpi.com

Combining data from these different omics platforms can provide a comprehensive and unbiased view of the compound's biological activity, facilitating the identification of its primary targets, understanding its polypharmacology, and discovering potential biomarkers for efficacy and toxicity. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-8-(trifluoromethyl)-9H-purine, and what challenges arise during purification?

  • Methodology : A common approach involves lithiation at the C8 position of purine derivatives followed by trifluoromethylation. For example, lithiation with LDA (lithium diisopropylamide) and subsequent reaction with trifluoromethylating agents (e.g., CF₃TMS) can introduce the trifluoromethyl group . Chlorination at the C2 position is typically achieved using hexachloroethane or POCl₃.
  • Challenges : Low yields (~30%) due to competing side reactions (e.g., allylic chlorination or deprotonation of side chains) require careful optimization of reaction time and temperature. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization is critical .

Q. How can structural characterization of this compound be performed?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., C2-Cl and C8-CF₃). Long-range HMBC correlations confirm connectivity .
  • Mass Spectrometry : ESI+ MS provides molecular ion peaks (e.g., m/z 313.34 [M+H]⁺) and isotopic patterns (e.g., chlorine’s +2 Da signature) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving ambiguities in regiochemistry .

Q. What safety protocols are essential when handling this compound?

  • PPE : Use nitrile gloves, face shields, and fume hoods to prevent skin/eye contact. Inspect gloves for integrity before use .
  • Engineering Controls : Avoid dust generation; handle in a well-ventilated area. Decontaminate spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing CF₃ group at C8 reduces electron density at adjacent positions, potentially hindering nucleophilic aromatic substitution (SNAr) at C5. Computational studies (DFT) can model charge distribution to predict reaction sites.
  • Experimental Design : Compare coupling efficiency (e.g., Suzuki-Miyaura) of 8-CF₃ purines with non-substituted analogs. Monitor reaction progress via LC-MS .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Case Study : If in vitro cytotoxicity assays show inconsistent IC₅₀ values:

  • Control Variables : Validate cell line viability (e.g., MTT assay), purity of compounds (HPLC ≥95%), and solvent effects (DMSO concentration ≤0.1%).
  • Data Normalization : Use reference standards (e.g., cisplatin) to calibrate assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.